molecular formula C20H24N4O2 B2967972 1-(6-cyclopropylpyrimidin-4-yl)-N-(4-methoxyphenyl)piperidine-3-carboxamide CAS No. 1795300-51-4

1-(6-cyclopropylpyrimidin-4-yl)-N-(4-methoxyphenyl)piperidine-3-carboxamide

Cat. No.: B2967972
CAS No.: 1795300-51-4
M. Wt: 352.438
InChI Key: WVEGIDPKXCBRNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-cyclopropylpyrimidin-4-yl)-N-(4-methoxyphenyl)piperidine-3-carboxamide is a synthetic small molecule featuring a trisubstituted pyrimidine scaffold, a chemotype of significant interest in medicinal chemistry and drug discovery. Pyrimidine-based compounds are widely investigated for their potential to modulate various kinase targets and are frequently explored as candidates in oncology research, among other therapeutic areas . The specific structure of this compound, which incorporates a cyclopropylpyrimidine core linked to a methoxyphenyl group via a piperidine carboxamide bridge, suggests potential for targeted protein interaction. Please note that the specific biological target, mechanism of action, and primary research applications for this exact compound are not detailed in the public domain and should be confirmed from specialized chemical and pharmacological databases. This product is intended for Research Use Only (RUO) and is not approved for use in humans, animals, or as a household product.

Properties

IUPAC Name

1-(6-cyclopropylpyrimidin-4-yl)-N-(4-methoxyphenyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O2/c1-26-17-8-6-16(7-9-17)23-20(25)15-3-2-10-24(12-15)19-11-18(14-4-5-14)21-13-22-19/h6-9,11,13-15H,2-5,10,12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVEGIDPKXCBRNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2CCCN(C2)C3=NC=NC(=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(6-Cyclopropylpyrimidin-4-yl)-N-(4-methoxyphenyl)piperidine-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article delves into the biological activity of this compound, including its synthesis, mechanisms of action, and various therapeutic potentials.

Chemical Structure and Properties

The molecular formula of the compound is C24H28N6O2C_{24}H_{28}N_{6}O_{2}, with a molecular weight of 432.5 g/mol. The structure features a cyclopropyl group attached to a pyrimidine ring, a piperidine core, and a methoxyphenyl moiety, which are known to influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The piperidine moiety is known for its role in modulating neurotransmitter systems, while the pyrimidine ring contributes to anti-inflammatory and antimicrobial properties. The compound's ability to inhibit specific enzymes and receptors suggests potential applications in treating neurological disorders and infections.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of piperidine, including this compound, can demonstrate significant antimicrobial properties against various bacterial strains.
  • Anti-inflammatory Effects : The presence of the pyrimidine structure is associated with anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes.
  • Neuroprotective Properties : The compound's interaction with neurotransmitter receptors may provide neuroprotective effects, making it a candidate for treating neurodegenerative diseases.

Case Studies and Research Findings

Several studies have evaluated the biological activity of similar compounds:

  • Antibacterial Screening : A study on synthesized piperidine derivatives showed moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis . While specific data on this compound is limited, its structural similarity suggests potential efficacy.
  • Enzyme Inhibition : Compounds bearing similar structures have been noted for their strong inhibitory activity against acetylcholinesterase (AChE) and urease, indicating that this compound may also possess enzyme inhibitory properties .
  • Inflammatory Response : Research on pyrimidine derivatives has shown promising anti-inflammatory effects, with certain compounds exhibiting IC50 values comparable to standard anti-inflammatory drugs .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget/EffectReference
Piperidine DerivativesAntibacterialSalmonella typhi, Bacillus subtilis
Pyrimidine DerivativesAnti-inflammatoryCOX inhibition
1-(4-Methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]AntiviralHIV-1

Comparison with Similar Compounds

Compound A : (S)-1-(6-(6-methoxypyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N-(4-(trifluoromethoxy)benzyl)piperidine-3-carboxamide

  • Key Differences : Replaces the cyclopropylpyrimidine with a pyrrolo[2,3-d]pyrimidine fused ring and substitutes the 4-methoxyphenyl group with a trifluoromethoxybenzyl moiety.
  • Impact : The trifluoromethoxy group increases electronegativity and metabolic resistance compared to the methoxy group in the target compound .
  • NMR Data : Distinct ¹H and ¹³C shifts (e.g., δ 8.2 ppm for pyrrolo protons) indicate altered electron environments due to the fused ring system .

Compound B : 1-(6-cyclopropylpyrimidin-4-yl)-N-(2-oxo-2H-chromen-3-yl)piperidine-3-carboxamide

  • Key Differences : Substitutes the 4-methoxyphenyl group with a coumarin-derived 2-oxo-2H-chromen-3-yl group.
  • Molecular Weight : Matches the target compound (390.4 g/mol) but differs in functional group topology .

Piperidine Carboxamide Derivatives with Aryl Substituents

Compound C : N-(4-methoxyphenyl)-N-(1-phenethylpiperidin-4-yl)butyramide

  • Key Differences : Replaces the pyrimidine-piperidine core with a phenethylpiperidine system and uses a butyramide linkage instead of carboxamide.
  • Impact : The absence of the pyrimidine ring reduces planarity and may alter binding specificity. The butyramide group increases hydrophobicity compared to the carboxamide .

Compound D : N-(1-(2-fluorophenethyl)piperidin-4-yl)-N-(2-fluorophenyl)propionamide

  • Key Differences : Incorporates fluorinated aryl and phenethyl groups.
  • Impact : Fluorine atoms enhance metabolic stability and membrane permeability but may introduce steric hindrance absent in the target compound .

Comparative Data Table

Property Target Compound Compound A Compound B Compound C
Molecular Formula C22H22N4O3 C29H28F3N5O2 C22H22N4O3 C23H30N2O2
Molecular Weight (g/mol) ~390.4 ~559.5 390.4 366.5
Key Functional Groups Cyclopropylpyrimidine, 4-methoxyphenyl Pyrrolopyrimidine, trifluoromethoxy Cyclopropylpyrimidine, coumarin Phenethylpiperidine, butyramide
Unique Features Balanced lipophilicity Enhanced metabolic resistance Fluorescence potential High hydrophobicity

Research Findings and Implications

  • Structural Flexibility vs. Rigidity : The cyclopropylpyrimidine in the target compound provides rigidity similar to Compound B but contrasts with the flexible phenethyl groups in Compounds C and D .
  • Electron-Withdrawing Effects : The 4-methoxyphenyl group offers moderate electron-donating properties compared to the electron-withdrawing trifluoromethoxy group in Compound A, which may influence binding kinetics .

Q & A

Q. How can researchers optimize the synthesis of 1-(6-cyclopropylpyrimidin-4-yl)-N-(4-methoxyphenyl)piperidine-3-carboxamide to improve yield and purity?

  • Methodological Answer : Synthesis optimization should focus on stepwise modifications, such as adjusting reaction temperatures, catalysts, or solvent systems. For example, highlights the use of controlled copolymerization techniques for structurally similar piperidine-carboxamide derivatives, emphasizing the importance of reagent stoichiometry and reaction time. Additionally, discusses failed attempts with methoxycarbonyl anion equivalents, suggesting alternative approaches like using milder bases (e.g., potassium carbonate) or protecting-group strategies to stabilize intermediates. Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) is recommended to isolate the target compound with ≥95% purity .

Q. What in vitro assays are suitable for initial evaluation of the compound’s biological activity?

  • Methodological Answer : Begin with cell viability assays (e.g., MTT or resazurin) across cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity. and emphasize using enzyme-linked assays (e.g., kinase inhibition) to screen for target engagement, particularly if the compound’s pyrimidine and piperidine motifs suggest kinase or GPCR targets. Include positive controls (e.g., staurosporine for kinase inhibition) and validate results with dose-response curves (IC₅₀ calculations). Parallel solubility studies in DMSO/PBS are critical to rule out false negatives due to poor solubility .

Q. How should researchers design stability studies under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability testing by incubating the compound in buffers (pH 1–10) at 25°C and 40°C for 24–72 hours. Monitor degradation via HPLC-MS to identify major breakdown products. recommends using inert atmospheres (e.g., nitrogen) to prevent oxidation of the cyclopropyl group. For temperature-sensitive degradation, lyophilization or storage at -20°C in amber vials is advised .

Advanced Research Questions

Q. How can structural analogs resolve contradictions in reported biological activity data?

  • Methodological Answer : Systematic structure-activity relationship (SAR) studies are key. demonstrates the synthesis of analogs by modifying the cyclopropyl or methoxyphenyl groups. For example, replacing the cyclopropyl with bulkier substituents (e.g., tert-butyl) can clarify steric effects on target binding. Use computational docking (e.g., AutoDock Vina) to predict binding modes and correlate with experimental IC₅₀ values. Cross-test analogs in orthogonal assays (e.g., SPR for binding kinetics vs. cellular assays) to differentiate on-target vs. off-target effects .

Q. What advanced analytical techniques are critical for characterizing this compound’s polymorphic forms?

  • Methodological Answer : Combine single-crystal X-ray diffraction (SC-XRD, as in ) with solid-state NMR to resolve polymorphic structures. Differential scanning calorimetry (DSC) can identify thermal transitions (e.g., melting points of different forms). Pair these with solubility studies in biorelevant media (FaSSIF/FeSSIF) to assess bioavailability implications. ’s use of Flack parameter analysis ensures precise stereochemical assignments, which are vital for patent applications .

Q. How can researchers address discrepancies in cytotoxicity data across different cell models?

  • Methodological Answer : Investigate cell-specific factors such as metabolic enzyme expression (e.g., cytochrome P450) using gene expression profiling (RNA-seq). suggests testing the compound in isogenic cell lines (e.g., wild-type vs. transporter-deficient) to evaluate efflux pump involvement (e.g., P-gp). Additionally, measure intracellular concentrations via LC-MS/MS to distinguish poor uptake from true resistance mechanisms. Normalize data to protein content (BCA assay) to account for proliferation rate variations .

Q. What strategies validate target specificity in complex biological systems?

  • Methodological Answer : Employ chemoproteomics (e.g., thermal proteome profiling or activity-based protein profiling) to map off-target interactions. highlights the importance of trifluoromethyl groups in enhancing selectivity; consider isotopic labeling (³H/¹⁴C) for pull-down assays. CRISPR-Cas9 knockout models of the putative target can confirm phenotypic dependencies. Cross-validate with siRNA silencing or overexpression studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.